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Introduction
Gedatolisib (also known as PF-05212384) is a potent, intravenous, dual inhibitor that targets

the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling

pathways.[1][2] Deregulation of the PI3K/AKT/mTOR pathway is a frequent event in many

human cancers, playing a critical role in tumor cell growth, proliferation, survival, and

metabolism.[3] Gedatolisib is a pan-class I PI3K and mTOR kinase inhibitor, targeting all four

class I PI3K isoforms (p110α, p110β, p110γ, and p110δ) as well as both mTOR complexes

(mTORC1 and mTORC2) with low nanomolar potency.[4] This comprehensive blockade of the

PI3K/AKT/mTOR pathway is designed to overcome feedback loops that can limit the efficacy of

single-node inhibitors.[4] Preclinical and clinical studies have demonstrated the potential of

Gedatolisib in various solid tumors, including breast, prostate, and small cell lung cancer.[3][4]

[5]

Mechanism of Action
Gedatolisib functions by binding to the ATP-binding site of the p110 catalytic subunits of PI3K

and the kinase domain of mTOR.[4] This competitive inhibition prevents the phosphorylation of

their respective downstream substrates, leading to a comprehensive blockade of the

PI3K/AKT/mTOR signaling cascade.[4] The dual inhibition of both PI3K and mTOR is a key

characteristic of Gedatolisib, as it can prevent the paradoxical activation of PI3K that can occur

with mTOR inhibition alone.[6] By targeting multiple nodes within this critical pathway,
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Gedatolisib effectively reduces cell proliferation and survival, and can induce apoptosis in

cancer cells.[4]
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Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by Gedatolisib.

In Vitro Studies
Quantitative Data Summary
The in vitro inhibitory activity of Gedatolisib has been characterized against PI3K isoforms and

a variety of cancer cell lines.

Target IC50 (nM)

PI3Kα 0.4

PI3Kβ 6.0

PI3Kγ 5.4

PI3Kδ 8.0

mTOR 1.6

PI3Kα (H1047R mutant) 0.6

PI3Kα (E545K mutant) 0.6

Table 1: Gedatolisib IC50 values for PI3K

isoforms and mTOR.[4]

Cell Line Cancer Type IC50 (nM)

MDA-MB-361 Breast Cancer 4.0

PC3MM2 Prostate Cancer 13.1

NCI-H1975 Non-Small Cell Lung Cancer 115

H1048 Small Cell Lung Cancer ~5

Table 2: Gedatolisib IC50

values for various cancer cell

lines.[4][7]
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Experimental Protocols
Cell Viability Assay (MTS/MTT)

This protocol is utilized to assess the effect of Gedatolisib on the metabolic activity of cancer

cells, which serves as an indicator of cell viability and proliferation.

Cell Seeding: Seed cancer cells into a 96-well plate at a density of approximately 3,000 cells

per well in 100 µL of complete medium.[4] Incubate overnight at 37°C in a humidified 5%

CO2 incubator.[4]

Compound Treatment: Prepare serial dilutions of Gedatolisib in complete medium.[4]

Remove the existing medium from the wells and add 100 µL of the Gedatolisib dilutions or a

vehicle control (e.g., 0.1% DMSO).[4]

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[4]

MTS/MTT Addition:

For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[4]

For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4

hours at 37°C. Subsequently, solubilize the formazan crystals by adding 100 µL of a

solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS).[4]

Data Acquisition: Measure the absorbance at 490 nm for MTS or 570 nm for MTT using a

microplate reader.[4]

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control

cells. Plot the percentage of viability against the log of Gedatolisib concentration to

determine the IC50 value using non-linear regression analysis.[4]

Western Blotting for PI3K/mTOR Pathway Inhibition

This protocol is employed to assess the inhibitory effect of Gedatolisib on the phosphorylation

of key downstream proteins in the PI3K/mTOR pathway.
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Cell Treatment and Lysis: Plate and treat cells with desired concentrations of Gedatolisib for

a specified duration (e.g., 6 or 48 hours).[1] Wash the cells with ice-cold PBS and lyse them

in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

[4]

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA

assay.[4]

SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-

polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.[8]

Immunoblotting:

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1

hour at room temperature.[8]

Incubate the membrane with primary antibodies overnight at 4°C. Commonly used primary

antibodies for this pathway include those targeting p-AKT (S473), total AKT, p-S6

ribosomal protein, total S6, p-4EBP1, and total 4EBP1.[1][9]

Wash the membrane with TBST.

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.[4]

Detection: Add ECL substrate to the membrane and visualize the protein bands using a

chemiluminescence imaging system.[4] β-actin is typically used as a loading control.[1]

In Vivo Studies
Quantitative Data Summary
Gedatolisib has demonstrated significant anti-tumor activity in various xenograft models.
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Cancer Model Treatment Outcome

SCLC Xenograft (H1048 &

SBC-5)

10 mg/kg Gedatolisib, IV, every

4 days

Significant suppression of

tumor growth compared to

vehicle control (P < 0.05 and P

< 0.01, respectively).[5]

Prostate Cancer Xenograft

(PC-3M)

10 mg/kg & 20 mg/kg Nano-

formulated Gedatolisib, IV,

every 3 days

Superior tumor growth

inhibition compared to free

Gedatolisib.[10]

Prostate Cancer Xenograft

(22RV1 & PC3)
15 mg/kg Gedatolisib, IV, Q4D

Substantive inhibition of tumor

growth regardless of PTEN or

PI3K status.[11][12]

Table 3: Summary of

Gedatolisib in vivo efficacy in

xenograft models.

Experimental Protocols
Patient-Derived Xenograft (PDX) Model Efficacy Study

This protocol outlines a typical workflow for evaluating the efficacy of Gedatolisib in PDX

models.

PDX Model Establishment:

Aseptically collect fresh tumor tissue from consenting patients and place it in a suitable

medium on ice.[13]

Implant small fragments of the tumor tissue subcutaneously into immunodeficient mice

(e.g., nude or NSG mice).[13]

Monitor the mice for tumor engraftment and growth.[13]

Animal and Cohort Preparation:
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Once tumors reach a specified volume (e.g., 100-150 mm³), randomize the mice into

treatment and control groups.[10][13]

Gedatolisib Formulation and Administration:

Gedatolisib for in vivo studies is often formulated in a vehicle such as 5% DMSO, 40%

PEG300, 5% Tween 80, and 50% ddH₂O.[14] Alternatively, a solution of 5% dextrose and

0.3% lactic acid has been used.[15]

A common dosing regimen is 10 mg/kg administered intravenously every 4 days.[5][13]

The optimal dose and schedule may vary depending on the specific PDX model.[13] The

control group receives the vehicle solution following the same administration schedule.[5]

Monitoring and Data Collection:

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume

using the formula: (Length x Width²) / 2.[13]

Monitor the body weight and overall health of the mice throughout the study.[13]

Endpoint Analysis:

At the end of the study, euthanize the mice and excise the tumors.[13]

Measure the final tumor weight.[13]

Process tumors for further analysis, such as histology (e.g., H&E staining) and

immunohistochemistry (IHC) for biomarkers of apoptosis (e.g., cleaved PARP) or pathway

modulation.[5]
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In Vitro Workflow In Vivo Workflow
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Caption: General experimental workflow for in vitro and in vivo studies of Gedatolisib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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